5-(4,5-Dimethyl-2-hydroxyphenyl)-1-phenylpyrazole
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Overview
Description
5-(4,5-Dimethyl-2-hydroxyphenyl)-1-phenylpyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a phenyl group at position 1 and a 4,5-dimethyl-2-hydroxyphenyl group at position 5 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethyl-2-hydroxyphenyl)-1-phenylpyrazole typically involves the reaction of 4,5-dimethyl-2-hydroxybenzaldehyde with phenylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst such as acetic acid. The resulting hydrazone intermediate undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4,5-Dimethyl-2-hydroxyphenyl)-1-phenylpyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 5-(4,5-dimethyl-2-oxophenyl)-1-phenylpyrazole.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4,5-Dimethyl-2-hydroxyphenyl)-1-phenylpyrazole is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure-activity relationship (SAR) is explored to design more potent and selective drugs.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(4,5-Dimethyl-2-hydroxyphenyl)-1-phenylpyrazole involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the phenyl and pyrazole rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4,5-Dimethyl-2-hydroxyphenyl)-1-methylpyrazole
- 5-(4,5-Dimethyl-2-hydroxyphenyl)-1-ethylpyrazole
- 5-(4,5-Dimethyl-2-hydroxyphenyl)-1-propylpyrazole
Uniqueness
5-(4,5-Dimethyl-2-hydroxyphenyl)-1-phenylpyrazole is unique due to the presence of the phenyl group at position 1, which imparts distinct chemical and biological properties. The combination of the hydroxyl group and the phenyl ring enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
288401-53-6 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4,5-dimethyl-2-(2-phenylpyrazol-3-yl)phenol |
InChI |
InChI=1S/C17H16N2O/c1-12-10-15(17(20)11-13(12)2)16-8-9-18-19(16)14-6-4-3-5-7-14/h3-11,20H,1-2H3 |
InChI Key |
QFKLUNREAGLVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2=CC=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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